1-(3-Iodophenyl)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidines involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .Molecular Structure Analysis
1-(3-Iodophenyl)pyrrolidine has a molecular formula of C10H12IN . It contains a total of 28 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
Pyrrolidine derivatives have been reported to inhibit COX-2 with IC50 values in the range of 1–8 μM . The most potent was the compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 μM .Physical And Chemical Properties Analysis
1-(3-Iodophenyl)pyrrolidine has an average mass of 273.113 Da and a monoisotopic mass of 273.001434 Da . It is a powder at room temperature .Scientific Research Applications
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Pyrrolidine derivatives have been explored for a wide range of important activities including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
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Antimicrobial and Antiviral Applications Pyrrolidine derivatives have been explored for their antimicrobial and antiviral activities . They are known to inhibit reverse transcriptase in the case of the human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
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Anticancer Applications Pyrrolidine analogs have shown potential in anticancer applications . The design of new molecules often starts by studying the binding conformation of existing compounds .
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Anti-inflammatory Applications Pyrrolidine derivatives have also been used in the development of anti-inflammatory drugs .
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Cholesterol-Reducing Applications Some pyrrolidine derivatives have been used in the development of cholesterol-reducing drugs .
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Antitubercular Applications Pyrrolidine analogs have been used in the development of antitubercular agents .
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Inhibition of L4 Development Certain compounds, such as compound 25c (4-I), have been identified as efficient inhibitors of L4 development (IC 50 = 3.2 µM) .
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Fungicide and Antibiotic Applications Pyrrolidine analogs have been used as fungicides and antibiotics . They are known to inhibit reverse transcriptase in the case of the human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
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Anticonvulsant Applications Pyrrolidine derivatives have been explored for their anticonvulsant activities . They are known to inhibit certain enzymes, leading to a reduction in convulsions .
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Cholinesterase Inhibition Some pyrrolidine derivatives have been used in the development of drugs that inhibit cholinesterase . This has applications in the treatment of diseases like Alzheimer’s .
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Carbonic Anhydrase Inhibition Pyrrolidine derivatives have been found to inhibit carbonic anhydrase . This has potential applications in the treatment of glaucoma, epilepsy, and altitude sickness .
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Antioxidant Applications Certain pyrrolidine derivatives have been found to exhibit antioxidant activities . This has potential applications in the prevention of diseases caused by oxidative stress .
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Inhibition of xL3 Motility Compounds such as 25a (2-CH3) and 25b (3-OCH3) have been discovered to be promising candidates against xL3 motility (IC 50 = 0.78 µM for each) .
Safety And Hazards
The safety data sheet for 1-(3-Iodophenyl)pyrrolidine suggests that it should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(3-iodophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIBLUKQSRZPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310388 | |
Record name | 1-(3-Iodophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodophenyl)pyrrolidine | |
CAS RN |
1412902-71-6 | |
Record name | 1-(3-Iodophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1412902-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Iodophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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